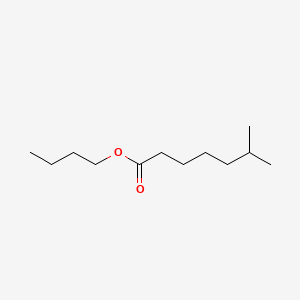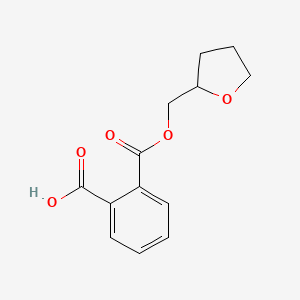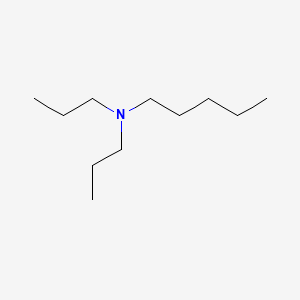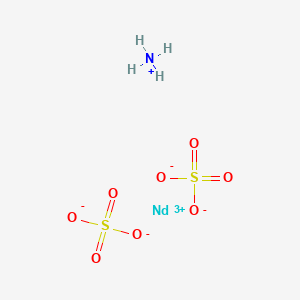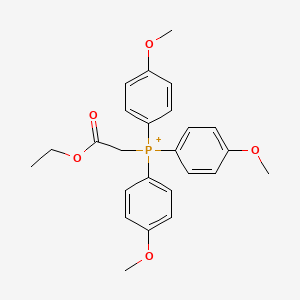
Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate is an organophosphorus compound characterized by the presence of a phosphoranyl group bonded to three 4-methoxyphenyl groups and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate typically involves the reaction of tris(4-methoxyphenyl)phosphine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but lacks the ethyl acetate moiety.
Triphenylphosphine: Lacks the methoxy groups and ethyl acetate moiety.
2-(Diphenylphosphino)anisole: Contains a diphenylphosphino group with a methoxy substituent.
Uniqueness
Ethyl (tris(4-methoxyphenyl)phosphoranyl)acetate is unique due to the presence of both the phosphoranyl group and the ethyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
15676-95-6 |
|---|---|
Molecular Formula |
C25H28O5P+ |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-tris(4-methoxyphenyl)phosphanium |
InChI |
InChI=1S/C25H28O5P/c1-5-30-25(26)18-31(22-12-6-19(27-2)7-13-22,23-14-8-20(28-3)9-15-23)24-16-10-21(29-4)11-17-24/h6-17H,5,18H2,1-4H3/q+1 |
InChI Key |
HQWDKOPBMPXJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


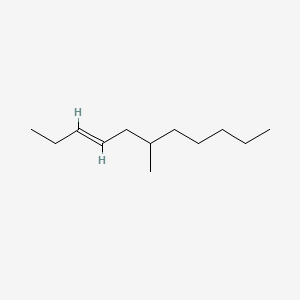
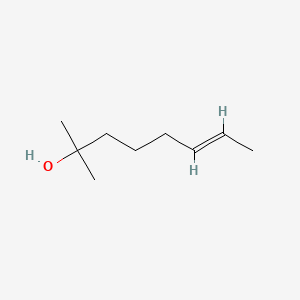
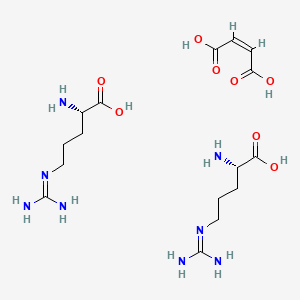
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
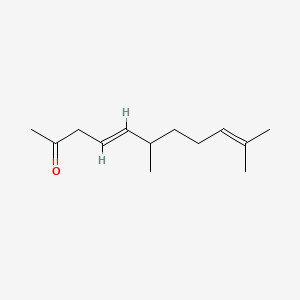

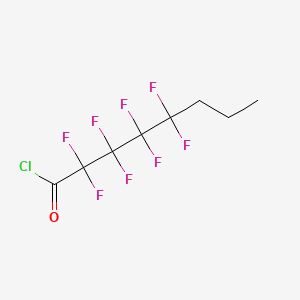
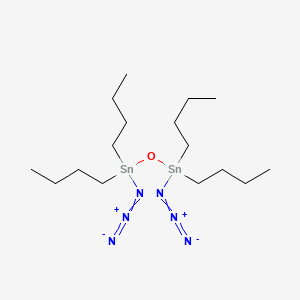
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
